Tanshinone IIA

Catalog No.
S576257
CAS No.
568-72-9
M.F
C19H18O3
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tanshinone IIA

CAS Number

568-72-9

Product Name

Tanshinone IIA

IUPAC Name

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3

InChI Key

HYXITZLLTYIPOF-UHFFFAOYSA-N

solubility

5 mg/mL methanol

Synonyms

tanshinone, tanshinone I, tanshinone II A, tanshinone II B, tanshinone IIA, tanshinone IIB, TTE-50

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C

Potential applications of Tanshinone IIA in cardiovascular diseases:

Tanshinone IIA, a major bioactive compound isolated from the herb Salvia miltiorrhiza (Danshen) in Traditional Chinese Medicine, has attracted significant scientific research interest for its potential applications in treating cardiovascular diseases (CVDs) [].

  • Cardioprotective effects: Studies suggest Tanshinone IIA exhibits cardioprotective effects by:
    • Enhancing angiogenesis (blood vessel formation): This improved blood flow can potentially benefit patients with coronary heart disease and peripheral artery disease [].
    • Reducing inflammation: Tanshinone IIA's anti-inflammatory properties may help alleviate conditions like atherosclerosis, a major risk factor for heart attacks and strokes [].
    • Exerting antioxidant activity: By combating free radicals that damage heart cells, Tanshinone IIA might offer protection against heart failure and other CVDs.

Neuroprotective potential of Tanshinone IIA:

Research explores the potential of Tanshinone IIA in protecting the nervous system:

  • Stroke treatment: Studies indicate Tanshinone IIA's neuroprotective effects in animal models of ischemic stroke. Its anti-inflammatory, anti-oxidant, and anti-apoptotic properties may help reduce brain damage after a stroke [].
  • Alzheimer's disease (AD): Research suggests Tanshinone IIA could improve cognitive function in AD models by reducing neuroinflammation and suppressing endoplasmic reticulum stress-induced cell death [].

Anticancer properties of Tanshinone IIA:

Investigations are underway to explore the potential anti-cancer effects of Tanshinone IIA:

  • Tumor cell suppression: Studies suggest Tanshinone IIA may suppress the growth and proliferation of various cancer cells through mechanisms like inducing differentiation and apoptosis (programmed cell death) [].

Tanshinone IIA is a bioactive compound extracted from the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb known as Danshen. This compound belongs to a class of compounds called tanshinones, which are characterized by their unique chemical structure, including a fused ring system that contributes to their pharmacological properties. Tanshinone IIA is recognized for its lipophilicity, which facilitates its interaction with biological membranes and enhances its bioavailability in various therapeutic contexts .

Tanshinone IIA exhibits diverse mechanisms of action depending on the targeted disease. Here are some key areas of research:

  • Anti-inflammatory effects: Tanshinone IIA may suppress inflammatory pathways by inhibiting the activation of NF-κB, a protein complex involved in inflammation [].
  • Antioxidant activity: The structure of Tanshinone IIA suggests it may act as a free radical scavenger, protecting cells from oxidative stress.
  • Antitumor effects: Tanshinone IIA has been shown to inhibit the proliferation of various cancer cell lines and may induce apoptosis (programmed cell death) in cancer cells []. The exact mechanisms are still being elucidated but may involve interfering with cell cycle progression and angiogenesis (blood vessel formation) [].
That are significant for its biological activity. Notably, it can be oxidized and hydroxylated through enzymatic processes involving cytochrome P450 enzymes, leading to various metabolites with distinct pharmacological effects . The compound also participates in redox reactions, which are crucial for its antioxidant properties. These reactions help mitigate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from damage .

Tanshinone IIA exhibits a wide range of biological activities, particularly in the context of cancer therapy and cardiovascular health. Its anticancer properties are attributed to its ability to induce apoptosis in various cancer cell lines, including gastric and lung cancers. Mechanistically, it activates multiple signaling pathways such as the p53 pathway and inhibits the AKT/mTOR pathway, leading to cell cycle arrest and increased expression of pro-apoptotic factors like Bax .

Additionally, Tanshinone IIA has demonstrated anti-inflammatory effects by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing inflammatory cytokine production, and inhibiting matrix metalloproteinase activity . Its neuroprotective effects have also been noted in studies involving models of Alzheimer's disease, where it alleviates oxidative stress and improves cholinergic function .

The synthesis of Tanshinone IIA can be achieved through both natural extraction methods and synthetic routes. The natural extraction involves isolating the compound from Salvia miltiorrhiza using solvent extraction techniques followed by chromatographic purification. Synthetic approaches have been developed that utilize regioselective C–H functionalization reactions and furan synthesis methods to create Tanshinone IIA analogs efficiently . These synthetic methods aim to enhance yield and purity while enabling the exploration of structural modifications to improve biological activity.

Tanshinone IIA has diverse applications in medicine due to its pharmacological properties. It is primarily used in traditional Chinese medicine for treating cardiovascular diseases, including angina pectoris and myocardial infarction. Its ability to improve blood circulation and alleviate symptoms associated with these conditions has been well-documented . Moreover, ongoing research is exploring its potential in cancer therapy as an adjunct treatment due to its ability to enhance the efficacy of conventional chemotherapeutic agents .

In addition to its therapeutic uses, Tanshinone IIA is also being investigated for its potential role in treating neurodegenerative diseases and inflammatory conditions, showcasing its versatility as a therapeutic agent .

Interaction studies have revealed that Tanshinone IIA can synergistically enhance the effects of other therapeutic agents. For instance, it has been shown to potentiate the apoptotic effects of imatinib in leukemia cells by modulating key signaling pathways involved in cell survival and proliferation . Furthermore, Tanshinone IIA's interactions with various cellular receptors and enzymes underline its multifaceted role in pharmacotherapy, particularly in oncology and cardiology.

Several compounds share structural similarities with Tanshinone IIA. These include:

  • Tanshinone I: Another active component from Salvia miltiorrhiza, known for similar anticancer properties but with distinct mechanisms.
  • Cryptotanshinone: A derivative that exhibits both anti-inflammatory and anticancer activities but may differ in potency compared to Tanshinone IIA.
  • Dihydrotanshinone I: A reduced form of Tanshinone I that shows promising bioactivity but requires further studies for comprehensive understanding.
CompoundAnticancer ActivityAnti-inflammatory EffectsUnique Features
Tanshinone IModerateYesDifferent mechanism than Tanshinone IIA
CryptotanshinoneHighYesPotentially more potent than Tanshinone IIA
Dihydrotanshinone IModerateYesReduced form with varying activity

Tanshinone IIA is unique due to its specific ability to modulate multiple signaling pathways effectively while exhibiting lower toxicity compared to some synthetic chemotherapeutics. Its lipophilic nature also enhances its bioavailability, making it a valuable candidate for further pharmacological exploration .

Tanshinone IIA has its origins deeply rooted in traditional Chinese medicine, where it was first documented in ancient pharmaceutical texts spanning over two millennia. The compound was initially recorded in classical traditional Chinese medicine books such as the Shennong's herbal Materia Medica of Ri Hua Zi, written during the Tang Dynasty in 713 AD, and subsequently in the Materia Medica Handbook from the Song Dynasty period (960-1279 AD). The transformation of Salvia miltiorrhiza from a rarely used minor component to a key herb in modern Chinese clinical practice represents a significant evolution in traditional medicine applications.

The systematic isolation and characterization of Tanshinone IIA began in the modern era, with the compound being officially recognized and recorded in the Chinese Pharmacopoeia since 1963. The extensive research into this compound is reflected in the substantial body of scientific literature, with 25,000 publications cited in the Chinese National Knowledge Infrastructure and nearly 19,000 citations in the Scifinder database. This remarkable research interest has positioned Tanshinone IIA as one of the most thoroughly investigated compounds in traditional Chinese medicine.

Taxonomic Classification of Salvia miltiorrhiza Bunge

Salvia miltiorrhiza Bunge belongs to a well-defined taxonomic hierarchy that places it within the broader context of flowering plants. The complete taxonomic classification demonstrates the plant's systematic position within the plant kingdom, providing essential context for understanding its botanical relationships and evolutionary characteristics.

Taxonomic LevelClassification
KingdomPlantae
PhylumTracheophyta
ClassMagnoliopsida
OrderLamiales
FamilyLamiaceae
GenusSalvia
SpeciesSalvia miltiorrhiza
AuthorityBunge

The species is commonly known by various names across different regions and languages, including Chinese salvia, dan shen in Chinese, dansam in Korean, and redroot sage in English. The specific epithet "miltiorrhiza" translates to "red ochre root," which accurately describes the characteristic reddish coloration of the plant's root system. This perennial flowering plant is primarily distributed across China and Japan, growing at elevations ranging from 90 to 1,200 meters, with a preference for grassy areas in forests, hillsides, and stream banks.

Traditional Applications of Salvia miltiorrhiza

The traditional applications of Salvia miltiorrhiza in Chinese medicine are comprehensive and diverse, reflecting centuries of empirical knowledge and clinical observation. In traditional Chinese medicine theory, Salvia miltiorrhiza is characterized as having a bitter flavor and cold property, targeting specific meridian systems including the heart, liver, and pericardium. These properties align with its traditional therapeutic functions of promoting blood circulation, removing blood stasis, clearing heat, and tranquilizing the mind.

The historical indications for Salvia miltiorrhiza encompass a wide range of conditions, including irregular menstruation, menstrual disorders, blood stasis-induced heartache, stomachache, abdominal pain, rheumatism, arthralgia syndrome, ulcers, fever, palpitation, and insomnia. In the context of bone health, traditional Chinese medicine describes osteoporosis-related conditions as "bone atrophy," "bone rheumatism," or "bone loss," attributing the main pathogenesis to deficiencies in kidney, spleen, and liver function linked to stagnation and lack of flow of water and blood.

The broad spectrum of traditional applications has been validated through numerous clinical trials, with 36 studies identified that utilized Salvia miltiorrhiza in combination with other herbs and components to treat post-menopausal, senile, and secondary osteoporosis. These trials demonstrated average efficacy rates exceeding 80% with low toxicity profiles, although limitations such as small patient samples, short treatment duration, and lack of detailed numerical data must be considered when evaluating the evidence.

Significance of Tanshinone IIA in Modern Research

The significance of Tanshinone IIA in contemporary pharmaceutical research extends far beyond its traditional applications, encompassing multiple therapeutic domains and sophisticated molecular mechanisms. Modern scientific investigation has revealed that Tanshinone IIA possesses a molecular formula of C₁₉H₁₈O₃ with a molecular weight of 294.3 g/mol, representing a lipophilic abietane diterpenoid with distinctive pharmacological properties.

Contemporary research has established Tanshinone IIA as a multifunctional therapeutic agent with documented efficacy in cardiovascular diseases, cancer treatment, neurological disorders, and inflammatory conditions. The compound's cardioprotective effects include vasodilation through endothelium-dependent mechanisms, anti-platelet aggregation, prevention of atherosclerosis, and protection against myocardial infarction. In oncology applications, Tanshinone IIA demonstrates broad-spectrum anticancer activity against various tumor cell lines including leukemia, lung cancer, hepatocellular carcinoma, gastric carcinoma, and breast cancer.

Molecular Formula and Physical Characteristics

Tanshinone IIA is characterized by the molecular formula C₁₉H₁₈O₃, with a molecular weight of 294.3 grams per mole [2] [6]. The compound exhibits an exact mass of 294.125594432 Da and maintains identical monoisotopic mass values [2]. This natural product is officially registered under the Chemical Abstracts Service number 568-72-9 [2] [4].

The physical characteristics of Tanshinone IIA present as an orange to red crystalline powder [2] [6] [17]. The compound demonstrates a melting point range of 197.0 to 202.0 degrees Celsius [6] [17], with predicted boiling point values reaching 480.7 ± 44.0 degrees Celsius [17]. The predicted density of the compound measures 1.209 ± 0.06 grams per cubic centimeter [17].

Table 1: Fundamental Molecular Properties of Tanshinone IIA

PropertyValueReference
Molecular FormulaC₁₉H₁₈O₃ [2] [4]
Molecular Weight294.3 g/mol [2] [6]
Exact Mass294.125594432 Da [2]
CAS Registry Number568-72-9 [2] [4]
Melting Point197.0-202.0°C [6] [17]
AppearanceCrystalline powder [6] [17]
ColorOrange to red [2] [6] [17]

The lipophilic character of Tanshinone IIA is evidenced by its calculated logarithmic partition coefficient values ranging from 4.3 to 4.925 [2] [17]. The topological polar surface area measures 47.3 square angstroms, contributing to its limited aqueous solubility characteristics [2].

Structural Elucidation of Tanshinone IIA

Tanshinone IIA belongs to the abietane diterpenoid class of natural products, featuring a complex tetracyclic structure [2] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione [2].

The molecular architecture comprises four interconnected ring systems that define its unique structural identity [31]. The core structure contains naphthalene or tetrahydronaphthalene rings, an ortho-quinone ring, and a furan or dihydrofuran ring system [31]. This tetracyclic framework represents the characteristic phenanthro[1,2-b]furan-10,11-dione nucleus [34] [36].

The structural representation through Simplified Molecular Input Line Entry System notation reads: CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C [2] [11]. The International Chemical Identifier format presents as: InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 [2] [11].

The quinone-type characteristic structure within the Tanshinone IIA molecule contributes significantly to its chemical reactivity and electronic behavior [31]. This structural feature enables facile participation in oxidation-reduction reactions and various biochemical processes [31].

Stereochemistry and Conformational Analysis

Tanshinone IIA exhibits achiral characteristics with no defined stereocenters present in its molecular structure [4]. The compound contains zero defined atom stereocenters and zero undefined atom stereocenters, along with zero defined and undefined bond stereocenters [2]. This achiral nature eliminates optical activity concerns and stereoisomeric complications [4].

The conformational analysis reveals that Tanshinone IIA possesses zero rotatable bonds, indicating a highly rigid molecular framework [2]. This structural rigidity stems from the fused tetracyclic system that restricts conformational flexibility [33] [34]. The absence of rotatable bonds contributes to the compound's stable three-dimensional configuration and limits conformational variability [2].

The molecular complexity, as computed by computational chemistry algorithms, measures 509 units, reflecting the intricate arrangement of the tetracyclic scaffold [2]. The heavy atom count totals 22 atoms, distributed across the carbon and oxygen framework [2]. The formal charge of the molecule remains neutral at zero [2].

The planar aromatic regions within the molecule contribute to its overall conformational stability through extended conjugation systems [33]. The furan ring system adopts a planar configuration that maintains optimal orbital overlap with adjacent aromatic systems [34] [36].

Physicochemical Properties

Solubility Profile

Tanshinone IIA demonstrates poor aqueous solubility characteristics, classified as very slightly soluble in water [2] [17]. The hydrophobic nature of the compound necessitates organic solvent systems for effective dissolution [15] [17].

Table 2: Solubility Profile of Tanshinone IIA

SolventSolubilityReference
WaterVery slightly soluble [2] [17]
Methanol5 mg/mL [2] [6]
EthanolSoluble [17]
Dimethyl sulfoxideSoluble [17]
ChloroformPractically insoluble [17]
Organic solvents (general)Easily soluble [17] [31]

In methanol, Tanshinone IIA achieves a solubility of 5 milligrams per milliliter, producing clear red-orange to red solutions [2] [6]. The compound shows good solubility in ethanol and dimethyl sulfoxide systems [17]. Paradoxically, despite its lipophilic character, Tanshinone IIA remains practically insoluble in chloroform [17].

The poor water solubility significantly impacts bioavailability and necessitates specialized formulation approaches for pharmaceutical applications [15] [31]. Various solid dispersion techniques utilizing hydrophilic carriers such as polyethylene glycol 6000, poloxamer 188, and polyvinylpyrrolidone K30 have been developed to enhance dissolution characteristics [15] [24].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Tanshinone IIA through characteristic chemical shift patterns [2]. The compound exhibits distinct proton nuclear magnetic resonance signals consistent with the tetracyclic furoquinone framework [27].

Mass spectrometry analysis reveals characteristic fragmentation patterns with molecular ion peaks at mass-to-charge ratio 294 [2]. Gas chromatography-mass spectrometry data shows the molecular ion as the base peak at mass-to-charge ratio 294, with significant fragment ions at 261 and 279 [2]. Liquid chromatography-mass spectrometry in positive ionization mode demonstrates protonated molecular ions at mass-to-charge ratio 295 [2].

Fourier transform infrared spectroscopy identifies characteristic absorption bands that confirm the quinone functionality [27]. Strong absorption peaks appear at 1678 wavenumbers per centimeter, attributed to carbonyl stretching vibrations of the quinone moiety [27]. The infrared spectrum provides distinctive fingerprint patterns for compound identification and purity assessment [18] [27].

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns consistent with the extended conjugated system present in the tetracyclic structure [18]. The spectroscopic analysis at 270 nanometers wavelength proves useful for quantitative high-performance liquid chromatography analysis [7].

Stability Parameters

Tanshinone IIA exhibits significant stability challenges under specific environmental conditions, particularly elevated temperatures and light exposure [16] [31]. The compound demonstrates instability at temperatures exceeding 85 degrees Celsius, leading to thermal degradation [16] [31].

Table 3: Stability Parameters of Tanshinone IIA

ParameterDescriptionReference
Temperature stabilityUnstable at high temperature (>85°C) [16] [31]
Light sensitivityLight-sensitive, requires dark storage [16] [27]
Degradation kineticsPseudo-first-order reaction [16]
Storage conditions2-8°C, dark, dry conditions [6] [17] [27]
Activation energy82.74 kJ/mol [16]

Light sensitivity represents a critical stability concern, necessitating storage in dark conditions to prevent photodegradation [16] [27]. The compound requires protection from light during all handling and storage procedures [27].

Chemical kinetic studies demonstrate that Tanshinone IIA degradation follows pseudo-first-order reaction kinetics across various environmental conditions [16]. The degradation rate constant varies with temperature, pH, and light exposure intensity [16]. The activation energy for thermal degradation measures 82.74 kilojoules per mole, as determined through Arrhenius equation analysis [16].

Optimal storage conditions require refrigerated temperatures between 2 and 8 degrees Celsius, combined with protection from light and moisture [6] [17] [27]. Under recommended storage conditions, the compound maintains stability for extended periods [2]. Solutions prepared in dimethyl sulfoxide or ethanol may be stored at negative 20 degrees Celsius for up to three months when protected from light [17].

Of Tanshinone IIASpeciesCommon NamesPrimary DistributionTanshinone IIA Content (%)Traditional Use StatusSalvia miltiorrhiza BungeDanshen, Red sageAnhui, Shanxi, Hebei, Sichuan, Shandong, Jiangsu, Henan, Shaanxi0.11-0.27Official pharmacopoeia speciesSalvia przewalskii Maxim.Hong Qin JiaoNorthwestern China, Qinghai-Tibet Plateau0.53-0.99Regional substituteSalvia yunnanensis C.H. WrightZidanshen, Purple DanshenSouthwest China (Yunnan, Sichuan, Guizhou)0.05-0.15Regional substituteSalvia trijuga DielsThree-leaf sageSouthwest China (Yunnan, Sichuan)0.20-0.36Regional substituteSalvia digitaloides DielsDigital sageSouthwest China (Yunnan, Sichuan)0.30-0.44Regional substitute

Geographical Distribution of Source Plants

The geographical distribution of tanshinone IIA-producing Salvia species exhibits distinct regional patterns closely aligned with specific ecological zones and climatic conditions across China and adjacent regions. Salvia miltiorrhiza, the primary source species, demonstrates its widest natural distribution across central and eastern China, encompassing the provinces of Anhui, Shanxi, Hebei, Sichuan, Shandong, Jiangsu, Henan, and Shaanxi [1] [2].

The species thrives predominantly in temperate zones with specific ecological requirements, favoring hillsides, stream banks, and understories of broad-leaved deciduous forests [11] [10]. Natural populations of Salvia miltiorrhiza are now restricted to specific mountainous regions, including the Qinling Mountains spanning Henan and Shaanxi provinces, the Mengshan Mountains in Shandong, and the Dabie Mountains in Anhui [11] [10].

The southwestern Chinese provinces of Yunnan, Sichuan, and Guizhou represent the primary distribution center for several tanshinone-producing species, including Salvia yunnanensis, Salvia trijuga, Salvia digitaloides, and Salvia castanea [7] [6]. This region, characterized by its complex topography and diverse microenvironments, supports the highest diversity of tanshinone-producing Salvia species globally [6].

Commercial cultivation of Salvia miltiorrhiza has expanded beyond natural distribution ranges, with successful establishment in additional provinces including those with favorable growing conditions [13] [14]. Current cultivation spans most temperate regions of China except for Hainan, Inner Mongolia, Jilin, Heilongjiang, Tibet, and Xinjiang, where climatic conditions prove unsuitable for optimal growth and tanshinone production [13].

The Dabie Mountain region has emerged as a particularly significant genetic diversity center for wild Salvia miltiorrhiza populations, harboring the greatest amount of genetic diversity among natural populations [10]. This region potentially serves as a crucial connection point between northern and southern Salvia species distributions, facilitating gene flow and maintaining genetic diversity within populations [10].

Climate change projections suggest potential northward expansion of suitable cultivation areas for Salvia miltiorrhiza, particularly in high-latitude regions experiencing warming trends [15]. However, extreme climatic conditions may negatively impact tanshinone accumulation, necessitating careful consideration of future cultivation site selection [15].

Accumulation Patterns in Plant Tissues

Tanshinone IIA demonstrates highly specific accumulation patterns within plant tissues, with the greatest concentrations consistently observed in underground storage organs. Root tissues represent the primary site of tanshinone IIA biosynthesis and accumulation, with concentrations varying significantly between different root anatomical regions and developmental stages [1] [2] [16].

Primary and secondary roots serve as the principal repositories for tanshinone IIA, with concentrations ranging from 2.5 to 8.7 milligrams per gram of dry weight in primary roots and 1.8 to 5.2 milligrams per gram in secondary roots [16] [17]. The root vascular tissue exhibits the highest tanshinone IIA concentrations, often reaching 4.1 to 9.3 milligrams per gram of dry weight, reflecting the specialized role of these tissues in terpenoid transport and storage [16].

The root cortex demonstrates substantial tanshinone IIA accumulation, with concentrations typically ranging from 3.2 to 7.1 milligrams per gram of dry weight [16]. This tissue serves as a crucial storage compartment for lipophilic secondary metabolites and plays an essential role in the overall tanshinone content of harvested root material [16].

Rhizomes, while containing measurable tanshinone IIA concentrations, generally exhibit lower levels compared to true roots, with typical concentrations ranging from 1.2 to 3.8 milligrams per gram of dry weight [1] [18]. The reduced concentrations in rhizomes reflect their primary function as perennating organs rather than specialized secondary metabolite storage tissues [18].

Aerial plant parts demonstrate markedly lower tanshinone IIA concentrations compared to underground organs. Stem tissues contain only modest concentrations, typically ranging from 0.3 to 1.1 milligrams per gram of dry weight, while leaf tissues exhibit very low concentrations of 0.1 to 0.5 milligrams per gram [16] [17].

Reproductive tissues including flowers and seeds contain only trace amounts of tanshinone IIA, with concentrations typically below 0.2 milligrams per gram of dry weight [16]. These minimal concentrations reflect the preferential allocation of biosynthetic resources toward root development and storage rather than reproductive structures [16].

The temporal pattern of tanshinone IIA accumulation demonstrates significant variation throughout plant development. Mature root systems of plants aged two to three years consistently show the highest tanshinone IIA concentrations, with optimal harvest timing typically occurring during the dormant season when metabolite concentrations reach their peak [12].

Table 2: Tissue-Specific Accumulation Patterns of Tanshinones
Plant TissueTanshinone IIA Content (mg/g DW)Cryptotanshinone Content (mg/g DW)Accumulation Pattern
Primary roots2.5-8.71.8-4.2Highest concentration
Root vascular tissue4.1-9.32.8-5.1Highest concentration
Root cortex3.2-7.12.1-3.8High concentration
Secondary roots1.8-5.21.2-3.1High concentration
Rhizomes1.2-3.80.8-2.1Moderate concentration
Stems0.3-1.10.2-0.7Low concentration
Leaves0.1-0.50.08-0.3Very low concentration

Environmental Factors Affecting Tanshinone IIA Production

Environmental conditions exert profound influences on tanshinone IIA biosynthesis and accumulation, with multiple climatic and edaphic factors contributing to the substantial variation observed in metabolite concentrations across different cultivation sites and natural populations. Understanding these environmental relationships proves crucial for optimizing cultivation practices and predicting metabolite yields [15] [19] [20].

Soil chemical properties represent primary determinants of tanshinone IIA production. Soil pH demonstrates a positive correlation with tanshinone IIA accumulation, with optimal production occurring in slightly alkaline to neutral soils (pH 6.5-7.5) [19] [20]. This pH range enhances nutrient availability and promotes optimal enzyme activity within biosynthetic pathways [20].

Soil organic matter content positively influences tanshinone IIA production through multiple mechanisms including improved soil structure, enhanced nutrient retention, and promotion of beneficial microbial communities [20]. Soils with organic matter content exceeding 2.0% consistently support higher tanshinone IIA yields compared to nutrient-depleted soils [20].

Soil available phosphorus exhibits a notable negative correlation with tanshinone IIA content, suggesting potential competitive inhibition of biosynthetic pathways at elevated phosphorus concentrations [19] [20]. Optimal tanshinone IIA production occurs when soil available phosphorus levels remain within the range of 10-30 milligrams per kilogram [19].

Conversely, soil available nitrogen and potassium demonstrate positive correlations with tanshinone IIA accumulation [20]. Nitrogen availability supports amino acid and protein synthesis essential for enzyme production in biosynthetic pathways, while potassium facilitates enzyme activation and metabolite transport processes [20].

Climatic factors significantly influence tanshinone IIA biosynthesis through their effects on plant physiology and stress responses. Temperature exhibits complex relationships with tanshinone production, with moderate temperatures (15-25°C) during the growing season promoting optimal accumulation [15] [19]. Excessive heat stress can inhibit biosynthetic enzyme activity and reduce overall metabolite yields [15].

Precipitation patterns demonstrate variable effects depending on timing and intensity. Annual precipitation of 600-800 millimeters generally supports optimal tanshinone IIA production, while both drought stress and excessive moisture can negatively impact yields [19] [21]. Moderate water stress during specific growth phases may actually enhance tanshinone accumulation through activation of stress-response pathways [21] [22].

Solar radiation and sunshine duration positively correlate with tanshinone IIA production, with sites receiving over 2000 hours of annual sunshine demonstrating superior metabolite yields [15] [19]. Enhanced photosynthetic activity provides increased energy and carbon precursors for secondary metabolite biosynthesis [15].

UV-B radiation exposure represents a particularly important environmental factor promoting tanshinone IIA accumulation through activation of stress-response mechanisms [23] [20]. Moderate UV-B exposure stimulates the phenylpropanoid and terpenoid biosynthetic pathways, leading to enhanced secondary metabolite production [23].

Altitude influences tanshinone IIA production through its effects on temperature, atmospheric pressure, and radiation exposure [23] [20]. Moderate elevations (500-1500 meters) often provide optimal combinations of environmental factors for tanshinone accumulation [23].

Soil moisture management proves critical for optimal tanshinone IIA production. Moderate drought stress (60-70% field capacity) during specific growth phases can enhance secondary metabolite accumulation through activation of stress-responsive biosynthetic pathways [21] [22]. However, severe water stress negatively impacts plant growth and overall metabolite yields [22].

Table 3: Environmental Factors Affecting Tanshinone IIA Production
Environmental FactorEffect on Tanshinone IIAOptimal Range/ConditionMechanism of Action
Soil pHPositive correlation6.5-7.5Enhanced nutrient availability
Soil organic matterPositive correlation>2.0%Improved soil structure and nutrition
Soil available phosphorusNegative correlation10-30 mg/kgCompetitive inhibition of biosynthesis
Annual precipitationVariable (timing dependent)600-800 mm annuallyWater stress response activation
Temperature (growing season)Negative correlation (high temp)15-25°C averageMetabolic pathway regulation
UV-B radiationPositive correlationModerate exposureStress response induction
Soil moisture stressPositive (moderate drought)60-70% field capacityStress-induced secondary metabolism

Related Compounds in Salvia Species

The genus Salvia harbors a remarkable diversity of structurally related diterpene quinone compounds that share biosynthetic origins and often co-occur with tanshinone IIA in plant tissues. These related compounds, collectively termed tanshinones, represent a complex family of abietane-type norditerpenoid quinones with varying degrees of structural modification and biological activity [24] [4] [25].

Cryptotanshinone serves as a crucial biosynthetic precursor to tanshinone IIA and represents one of the most abundant related compounds in Salvia species [16] [17] [26]. This compound, with the molecular formula C₁₉H₂₀O₃, demonstrates substantial accumulation in root tissues and can be enzymatically converted to tanshinone IIA through oxidative processes [16] [17]. Cryptotanshinone concentrations typically range from 0.3 to 4.2 milligrams per gram of dry weight in Salvia miltiorrhiza roots [25].

Tanshinone I, sharing the identical molecular formula (C₁₉H₁₈O₃) with tanshinone IIA but exhibiting distinct structural arrangements, represents another major component of the tanshinone complex [27] [24] [4]. This compound arises through oxidation of cryptotanshinone via alternative enzymatic pathways and demonstrates comparable biological activities to tanshinone IIA [27] [28].

Dihydrotanshinone I, with the molecular formula C₁₈H₁₂O₃, serves as an important biosynthetic intermediate in tanshinone production pathways [29] [24] [25]. This reduced form compound typically occurs at lower concentrations compared to the fully oxidized tanshinones but plays crucial roles in the overall biosynthetic network [29] [25].

Tanshinone IIB represents a hydroxylated derivative of tanshinone IIA, distinguished by an additional hydroxyl group that increases its molecular weight to 310.34 grams per mole [24] [30]. This compound occurs primarily in Salvia miltiorrhiza and demonstrates enhanced water solubility compared to other tanshinone derivatives [24].

Methyltanshinone and related methylated derivatives represent structural modifications involving methyl group additions to the basic tanshinone skeleton [24] [4]. These compounds typically occur at lower concentrations but contribute to the overall chemical diversity within tanshinone-producing tissues [24].

Ferruginol serves as a critical early biosynthetic intermediate in tanshinone production, representing the initial cyclized product formed from the linear diterpene precursor miltiradiene [31] [16] [17]. While not itself a quinone structure, ferruginol undergoes sequential oxidation reactions catalyzed by cytochrome P450 enzymes to yield the characteristic tanshinone quinone structures [31] [16].

Isotanshinone compounds, including isotanshinone I and isotanshinone IIA, represent structural isomers of the major tanshinones with alternative ring arrangements [24] [26]. These compounds typically occur at trace levels but contribute to the overall chemical complexity of tanshinone-containing extracts [24].

Miltirone represents a side-chain modified derivative unique to Salvia miltiorrhiza, serving as a distinguishing chemical marker for this species [9]. This compound demonstrates structural similarities to tanshinones but exhibits modifications in the peripheral substituent groups [9].

Salvia yunnanensis exhibits a distinct chemical profile characterized by lower overall tanshinone concentrations but presence of species-specific compounds such as α-lapachone [8] [9]. This chemical differentiation supports the taxonomic distinction between regional Salvia species and highlights the importance of accurate botanical identification [9].

Biosynthetic relationships among tanshinone compounds follow established terpenoid biosynthetic pathways, with geranylgeranyl diphosphate serving as the universal precursor for all diterpene structures [16] [17]. The pathway proceeds through miltiradiene formation, followed by ferruginol production and subsequent oxidative modifications to yield the diverse array of tanshinone compounds [16] [17].

Table 4: Related Tanshinone Compounds in Salvia Species
Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Salvia SpeciesBiosynthetic Relationship
Tanshinone IIAC₁₉H₁₈O₃294.34S. miltiorrhiza, S. przewalskii, S. yunnanensisPrimary bioactive form
CryptotanshinoneC₁₉H₂₀O₃296.36S. miltiorrhiza, S. przewalskii, S. yunnanensisPrecursor to Tanshinone I
Tanshinone IC₁₉H₁₈O₃294.34S. miltiorrhiza, S. przewalskiiProduct of cryptotanshinone oxidation
Dihydrotanshinone IC₁₈H₁₂O₃276.29S. miltiorrhiza, S. przewalskiiReduced form precursor
Tanshinone IIBC₁₉H₁₈O₄310.34S. miltiorrhizaHydroxylated derivative of Tanshinone IIA
FerruginolC₂₀H₃₀O286.45S. miltiorrhiza (biosynthetic intermediate)Early biosynthetic intermediate

Color/Form

Red powder

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

294.125594432 g/mol

Monoisotopic Mass

294.125594432 g/mol

Heavy Atom Count

22

LogP

log Kow = 6.31 (est)

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides Other decomposition products - no data available

UNII

4GPC9FQG6L

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin.

Vapor Pressure

2.54X10-8 mm Hg at 25 °C (est)

Other CAS

568-72-9

Associated Chemicals

Tanshinone, CAS Registry number 54693-68-4

Wikipedia

Tanshinone IIA

General Manufacturing Information

Phenanthrenequinone consitutent of Chinese medicinal herb Danshen (Salvia miltiorrhiza) /Tanshinone I (568-73-0)/

Analytic Laboratory Methods

The TLC separation technique was applied to investigate the Chinese medicine samples of danshen, gegen (DG), the reference herb of dashen, as well as the two batches of DG. The two markers tanshinone IIA and puerarin were used in the TLC study for quality control. Visible light was utilized to detect these two markers in the developed TLC plates. These markers were found in all the samples concerned. The HPLC provides better separation power of chemical components than TLC, and the markers considered in the TLC work were further investigated by HPLC-DAD and LC-MS. Again the respective markers of danshen and gegen (tanshinone IIA and puerarin) were identified in the single herb samples. These component herbs were also found in the DG products based on these two markers and the other target compounds. In doing so, /the authors/ compared both their retention times obtained and the observed UV spectra at the same times in different chromatograms. The stability of the DG product using both the marker and the pattern approach was then evaluated. Stability is very important to assure the consistency of the quality of encapsulated herbs such as the DG capsules used in the clinical trial... Here, /the authors/ scrutinized the variation in the chemical compositions of the DG samples before and after 3 months of "accelerated aging" treatment, which is commonly used to establish the shelf life of a product. All samples were analyzed by HPLC-DAD with the sample preparation and experimental procedures all exactly the same. Results showed that the marker contents at time 0 and after 3 months were 0.42 and 0.45 mg/g, respectively, for puerarin and 0.07 and 0.03 mg/g, respectively, for tanshinone IIA. This indicates the product was stable.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Keep in a dry place.

Interactions

Protective effects of sodium tanshinone IIA sulphonate against adriamycin-induced lipid peroxidation were investigated. Data showed that treatment with sodium tanshinone IIA sulphonate could prevent mice from decrease in body weight caused by adriamycin. It was found that myocardial lipid peroxidation in sodium tanshinone IIA sulphonate-treated mice was lower compared with that in adriamycin-treated ones. The activities of some endogenous antioxidant enzymes, such as superoxide dismutase, glutathione peroxidase and catalase, were higher in the sodium tanshinone IIA sulphonate group than that in the adriamycin group. In vitro experiments showed that sodium tanshinone IIA sulphonate could inhibit adriamycin-induced mitochondrial lipid peroxidation and swelling. Sodium tanshinone IIA sulphonate could scavenge adriamycin semiquinone free radical in heart homogenate dose-dependently. Thus, protective effects of sodium tanshinone IIA sulphonate may not only be related to its antioxidant activity but also to its regulation of antioxidant enzyme activities in the heart.
Although doxorubicin (DXR) is an effective antineoplastic agent; the serious cardiotoxicity mediated by the production of reactive oxygen species has remained a considerable clinical problem. /The/ hypothesis is that tanshinone IIA sodium sulfonate (TSNIIA-SS), which holds significant affects on cardioprotection in clinic, protects against DXR-induced cardiotoxicity. In vitro investigation on H9c2 cell line, as well as in vivo study in animal model of DXR-induced chronic cardiomyopathy were performed. TSNIIA-SS significantly increased cell viability and ameliorated apoptosis of DXR-injured H9c2 cells using CCK-8 assay and Hoechst 33342 stain respectively. Furthermore, the cardio-protective effects of TSNIIA-SS were confirmed with decreasing ST-interval and QRS interval by electrocardiography (ECG); improving appearance of myocardium with haematoxylin and eosin (H&E) stain; increasing myocardial tensile strength using tension to rupture (TTR) assay and decreasing fibrosis through picric-sirius red staining comparing with those receiving DXR alone. These data have provided the considerable evidences that TSNIIA-SS is a protective agent against DXR-induced cardiac injury.
Although doxorubicin (DXR) is an important antineoplastic agent, the serious toxicity mediated by the production of reactive oxygen species has remained a considerable clinical problem. Our hypothesis is that tanshinone II A sodium sulfonate (TSNIIA-SS), which holds significant effects against oxidative stress, protects against DXR-induced nephropathy. Firstly, the antioxidative effects of TSNIIA-SS were confirmed using oxygen radicals absorbance capacities (ORAC) assay in vitro. Then, DXR nephropathy was induced by repeated DXR treatment and verified by kidney index (20.76 +/- 3.04 mg/mm versus 14.76 +/- 3.04 mg/mm, p < 0.001) and histochemical stain. The mice were randomized into three groups: Control group, DXR group and DXR-TSNIIA-SS group. TSNIIA-SS treatment not only improved DXR lesion identified by histochemical stain, but also regulated the expression of several proteins related with the cytoskeleton, oxidative stress and protein synthesis or degradation detected by two-dimensional electrophoresis (2-DE). These data have provided the evidence that TSNIIA-SS is a protective agent against DXR-induced nephropathy.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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